
2-Hydroxy-2,4-pentadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxypenta-2,4-dienoic acid is a 5-carbon, bis-unsaturated, alpha-hydroxy fatty acid metabolite of the proteobacterium substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). It is a 2-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy polyunsaturated fatty acid. It derives from a penta-2,4-dienoic acid. It is a conjugate acid of a 2-hydroxypenta-2,4-dienoate. It is a tautomer of a 2-oxopent-4-enoic acid.
Scientific Research Applications
Bacterial Catabolism and Aromatic Compound Degradation
2-Hydroxypentadienoic acid hydratase is involved in bacterial catabolic pathways for degrading aromatic compounds. In a study by Pollard and Bugg (1998), the enzyme was isolated from Escherichia coli, requiring a divalent metal ion, preferably Mn2+, for activity. This study emphasizes the enzyme's role in aromatic compound degradation pathways (Pollard & Bugg, 1998).
Synthetic Chemistry and Macrocyclic Compound Synthesis
Ghera et al. (1995) utilized 4-Hydroxymethyl-2,4-pentadienoate for synthesizing keto bridged bicyclo alkanones and a 12-membered macrodilide with two trans double bonds. This demonstrates the chemical's potential in constructing complex organic structures (Ghera, Ramesh, Laxer, & Hassner, 1995).
Enzymatic Oxidation and Inhibition Studies
Marcotte and Walsh (1978) identified 2-amino-4-hydroxy-2,4-pentadienoate gamma-lactone as a product following the enzymatic oxidation of propargylglycine. This research aids in understanding the enzymatic pathways and inhibition mechanisms involving similar compounds (Marcotte & Walsh, 1978).
Study of Stereochemical Properties
Research by Closa et al. (1992) on electrophilic addition reactions of (E)-2,4-pentadienoic acid led to the synthesis of bromodeoxypentonic acids, esters, and lactones in various configurations. This highlights the stereochemical versatility of 2,4-pentadienoic acid derivatives (Closa et al., 1992).
Abscisic Acid Analogues Synthesis
Ward and Gai (1997) discussed the conversion of abscisic acid, a plant hormone, into various aldehydes, alcohols, and triols using 2,4-pentadienoic acid derivatives. This research offers insights into the synthesis of plant hormone analogues and their potential applications (Ward & Gai, 1997).
Biodegradable Polymer Synthesis
Zhang, Ren, and Baker (2014) presented a safe and economical method to synthesize 2-Hydroxy-4-pentynoic acid, a precursor to ‘clickable’ biodegradable polylactide. This showcases the role of 2-Hydroxy-2,4-pentadienoic acid derivatives in creating functional biodegradable polymers (Zhang, Ren, & Baker, 2014).
NMR Spectroscopy Analysis
Kelly (1968) conducted an exact analysis of the NMR spectrum of trans-2,4-pentadienoic acid, contributing to our understanding of the compound's molecular structure and behavior in spectroscopic studies (Kelly, 1968).
properties
CAS RN |
50480-68-7 |
|---|---|
Product Name |
2-Hydroxy-2,4-pentadienoic acid |
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
(2Z)-2-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3- |
InChI Key |
VHTQQDXPNUTMNB-ARJAWSKDSA-N |
Isomeric SMILES |
C=C/C=C(/C(=O)O)\O |
SMILES |
C=CC=C(C(=O)O)O |
Canonical SMILES |
C=CC=C(C(=O)O)O |
synonyms |
2-hydroxy-2,4-pentadienoic acid 2-hydroxypent-2,4-dienoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



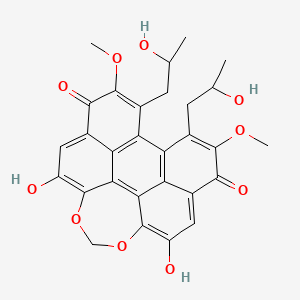
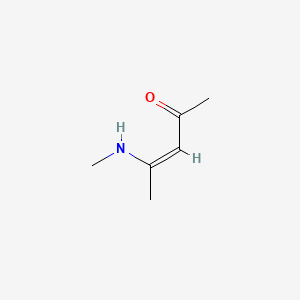

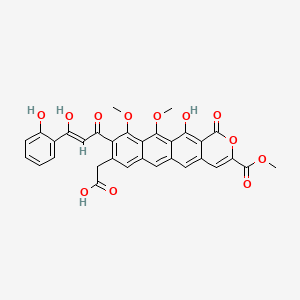

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234084.png)
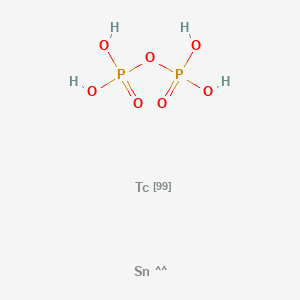
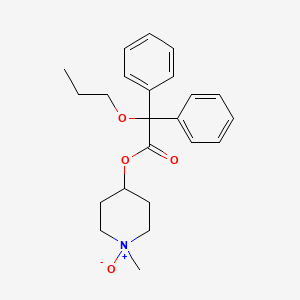
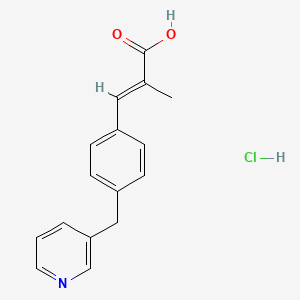
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)


